

Br-PEG4-OH: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Br-PEG4-OH*

Cat. No.: *B1667892*

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Introduction

Br-PEG4-OH, with the CAS number 85141-94-2, is a heterobifunctional linker molecule widely utilized in the fields of chemical biology and drug development.[\[1\]](#)[\[2\]](#) This guide provides an in-depth overview of its chemical properties, supplier information, and its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Detailed experimental workflows and the underlying signaling pathways are also presented to support researchers in their laboratory applications.

Chemical Properties and Supplier Information

Br-PEG4-OH, chemically known as 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethan-1-ol, is a polyethylene glycol (PEG) derivative featuring a terminal bromide group and a hydroxyl group.[\[3\]](#) The presence of the four-unit PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. The bromide serves as a reactive handle for nucleophilic substitution, while the hydroxyl group allows for further chemical modifications.

A summary of its key chemical properties is provided in the table below:

Property	Value
CAS Number	85141-94-2
Molecular Formula	C8H17BrO4
Molecular Weight	257.12 g/mol
Appearance	Colorless to light yellow liquid
Solubility	Soluble in DMSO
Storage	Recommended storage at -20°C for long-term stability

Several chemical suppliers offer **Br-PEG4-OH**, including but not limited to:

- BroadPharm
- MedKoo Biosciences
- BOC Sciences
- ChemScene
- Arctom

Applications in PROTACs and Bioconjugation

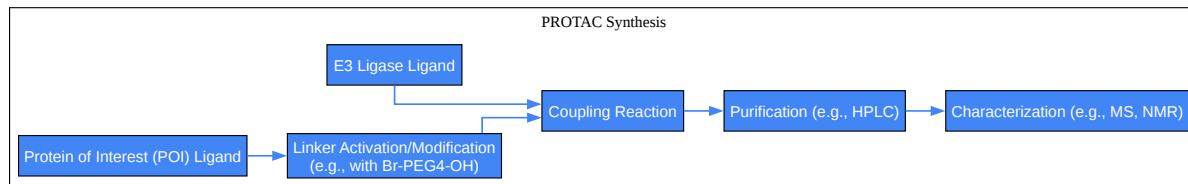
The primary application of **Br-PEG4-OH** is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^{[2][4]} The PEG linker in molecules like **Br-PEG4-OH** plays a crucial role in connecting the target protein ligand and the E3 ligase ligand, influencing the stability and efficacy of the resulting PROTAC.^[1]

Beyond PROTACs, the reactive ends of **Br-PEG4-OH** make it a versatile tool for various bioconjugation applications. The bromide can react with thiol groups on biomolecules to form

stable thioether bonds, while the hydroxyl group can be activated or modified to react with other functional groups.[3]

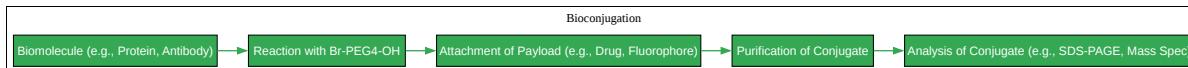
Experimental Workflows

The following diagrams illustrate a generalized experimental workflow for the synthesis of a PROTAC using a PEG-based linker like **Br-PEG4-OH** and a typical workflow for bioconjugation.



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A generalized workflow for the synthesis of a PROTAC molecule.



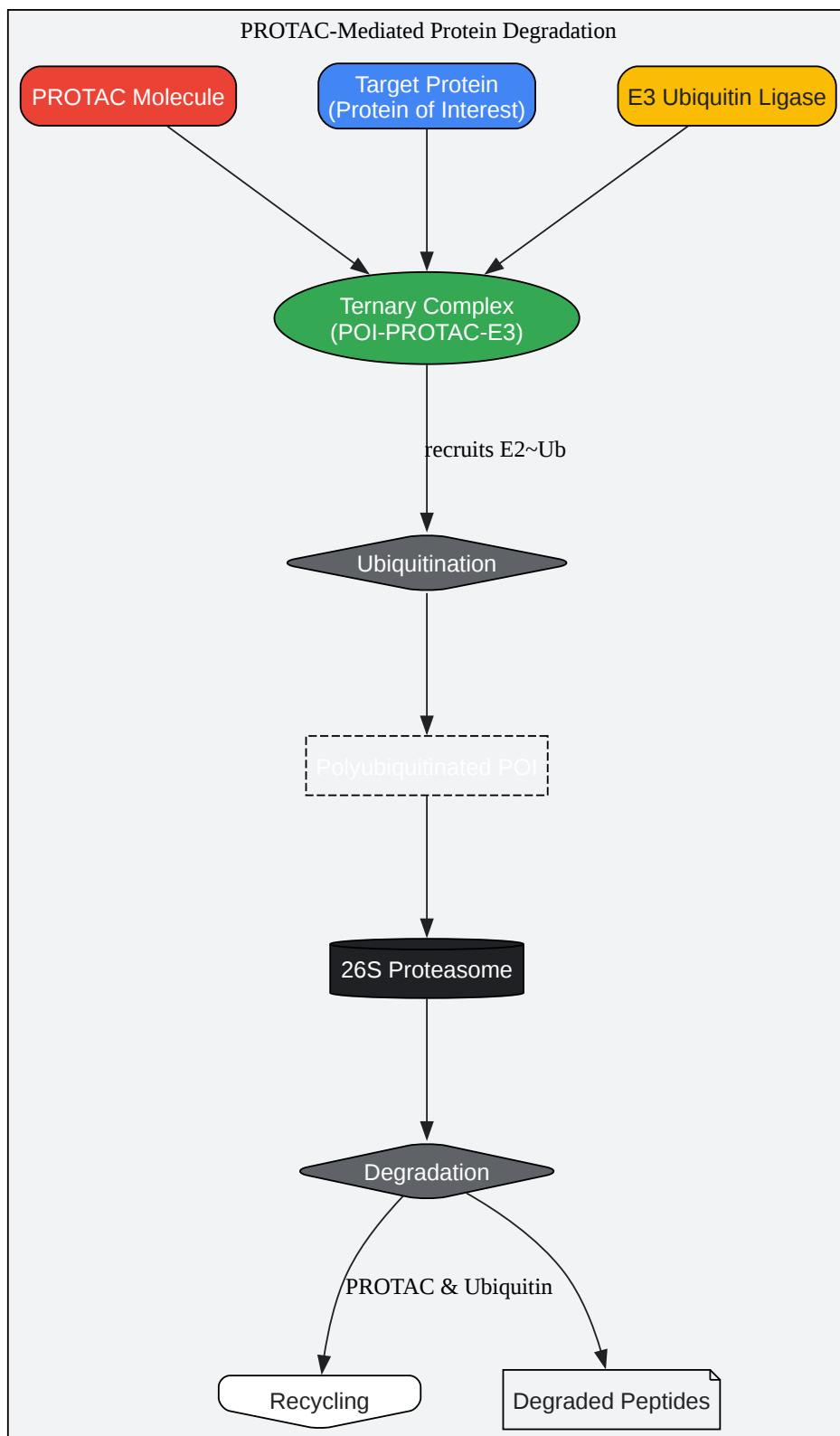
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A typical workflow for the bioconjugation of a biomolecule.

Signaling Pathway: PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this signaling

pathway.



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The mechanism of action of a PROTAC, leading to targeted protein degradation.

Conclusion

Br-PEG4-OH is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its defined structure, hydrophilicity, and dual reactivity make it an ideal linker for the construction of PROTACs and other bioconjugates. Understanding its properties and the underlying principles of its application is key to successfully leveraging this molecule in the development of novel therapeutics and research probes.

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